

2-(Azetidin-3-yloxy)acetamide Characterization: A C13 NMR Comparative Guide

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Compound of Interest

Compound Name: 2-(Azetidin-3-yloxy)acetamide

Cat. No.: B13022251

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Executive Summary

2-(Azetidin-3-yloxy)acetamide (CAS: 1339214-03-7 for free base; 1375472-02-8 for acetate) is a critical high-value scaffold in medicinal chemistry, particularly as a hydrophilic linker for proteolysis-targeting chimeras (PROTACs) and fragment-based drug discovery.[1][2] Its rigid azetidine core offers superior metabolic stability compared to linear ether analogues, while the acetamide moiety provides a versatile handle for further conjugation.

This guide provides a rigorous technical comparison of the C13 NMR spectral signature of **2-(Azetidin-3-yloxy)acetamide** against its synthetic precursors and structural analogues. By analyzing the specific chemical shifts of the ether linkage and the azetidine ring, researchers can definitively validate the structural integrity of this compound, distinguishing it from common synthetic byproducts like N-alkylated isomers or unreacted starting materials.

Part 1: Experimental Protocol & Methodology

To ensure reproducible spectral data, the following protocol minimizes solvent-solute interaction variability and maximizes signal-to-noise ratio for the quaternary carbons.

Sample Preparation

- Solvent Selection: Deuterium Oxide (D₂O) or DMSO-d₆.
 - Causality: The compound is highly polar due to the secondary amine and primary amide. Chloroform-d (CDCl₃) often results in poor solubility and broadened peaks due to hydrogen bonding aggregation. D₂O is preferred for the hydrochloride or acetate salt forms to ensure sharp, distinct signals.
- Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of solvent.
 - Note: Lower concentrations (<5 mg) may require excessive scan times to resolve the carbonyl carbon (~173 ppm).

Instrument Parameters (Recommended)

- Frequency: 100 MHz (for 400 MHz H1 equivalent) or higher.
- Temperature: 298 K (25°C).
- Pulse Sequence: Proton-decoupled C13 (zgpg30 or equivalent).
- Relaxation Delay (D1): Set to 2.0–3.0 seconds.
 - Reasoning: The carbonyl carbon has a longer relaxation time (). A short D1 can suppress this peak, leading to false negatives in purity assessment.
- Scans: Minimum 512 scans (due to the low sensitivity of C13).

Part 2: Spectral Data Analysis & Comparison

The definitive characterization of **2-(Azetidin-3-yloxy)acetamide** relies on confirming the formation of the ether bond (C-O-C) and the presence of the amide carbonyl, while ruling out N-alkylation.

Comparative Chemical Shift Table (ppm)

The following table contrasts the target molecule with its precursor (Azetidin-3-ol) and the alkylating agent (2-Chloroacetamide) to highlight diagnostic shifts.

Carbon Position	Target: 2-(Azetidin-3-yloxy)acetamide (δ ppm, D ₂ O)	Precursor: Azetidin-3-ol (δ ppm)	Reagent: 2-Chloroacetamide (δ ppm)	Diagnostic Interpretation
C=O[3] (Amide)	173.5	N/A	169.8	Downfield shift confirms amide presence; distinct from acid hydrolysis byproducts (~176+).
O-CH ₂ -CO	68.8	N/A	42.1 (Cl-CH ₂)	CRITICAL: The shift from ~42 ppm (C-Cl) to ~69 ppm (C-O) confirms nucleophilic substitution.
Azetidine C3	66.2	62.5	N/A	Downfield shift (~4 ppm) indicates ether formation at the C3 position.
Azetidine C2/C4	52.4	55.1	N/A	Slight upfield shift may occur due to conformational changes or salt formation.

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Note: Values are referenced to internal solvent peaks (DMSO-d₆: 39.5 ppm) or external TMS (0 ppm). Exact values may vary ±0.5 ppm depending on pH and concentration.

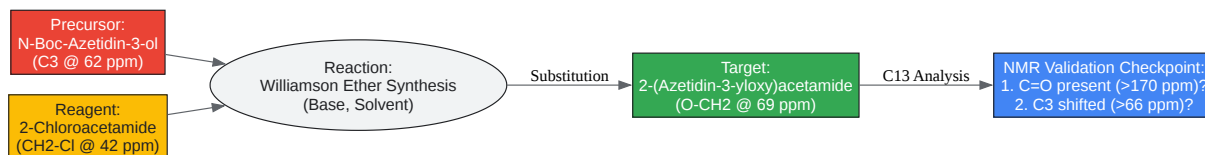
Structural Validation Logic

The "Performance" of C13 NMR in this context is its ability to resolve the Regiochemistry of the synthesis.

- Ether vs. Amine Alkylation:
 - If the alkylation occurred at the Nitrogen (N-alkylation), the Azetidine C2/C4 carbons would shift significantly, and the C3 signal would remain similar to the alcohol precursor (~62 ppm).
 - Observation of C3 at >66 ppm is the primary indicator of O-alkylation.
- Confirmation of Substitution:
 - The disappearance of the signal at 42.1 ppm (corresponding to the alpha-carbon in Chloroacetamide) proves the consumption of the electrophile.
 - The appearance of a new methylene peak at ~69 ppm confirms the formation of the -O-CH₂- moiety.

Part 3: Visualization of Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating the structure, highlighting the key spectral checkpoints.



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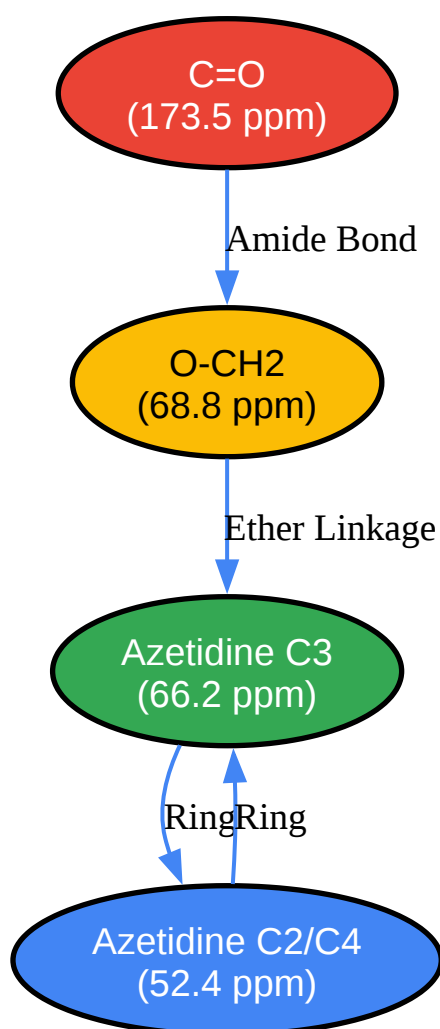
Figure 1: Synthesis and NMR Validation Logic Flow. The shift of the methylene carbon from 42 ppm to 69 ppm is the definitive "pass" criteria for the reaction.

Part 4: Synthesis Pathway & Impurity Profile

Understanding the synthesis is crucial for interpreting "ghost peaks" in the NMR spectrum.

- Starting Material: tert-Butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-Azetidin-3-ol).
- Step 1 (O-Alkylation): Reaction with 2-chloroacetamide using NaH or t-BuOK in THF/DMF.
 - Impurity Risk: Unreacted Chloroacetamide (Signal at 42 ppm) or N-alkylation if the Boc group falls off prematurely.
- Step 2 (Deprotection): Removal of Boc group (usually TFA or HCl).
 - Impurity Risk: Residual tert-butyl signals (typically ~28 ppm for methyls, ~80 ppm for quaternary C).
 - Final Product: Usually isolated as a Hydrochloride or Trifluoroacetate salt.

Structural Diagram and Assignments[4]



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Figure 2: ¹³C NMR Chemical Shift Assignments. Colors correspond to distinct chemical environments resolvable at 100 MHz.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64618544, 2-(Azetidin-3-yl)acetamide. Retrieved from [\[Link\]](#)
- University of Wisconsin-Madison. Characteristic ¹³C NMR Chemical Shifts. Retrieved from [\[Link\]](#)

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Sources

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- [2. 1339214-03-7|2-\(azetidin-3-yloxy\)acetamide|BLD Pharm \[bldpharm.com\]](#)
- [3. chemscene.com \[chemscene.com\]](#)
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